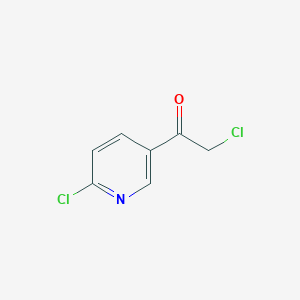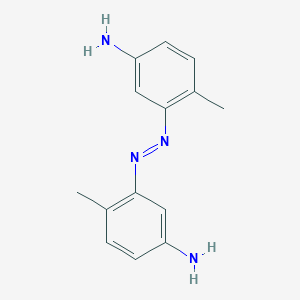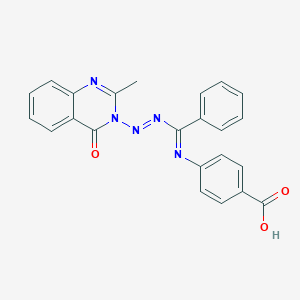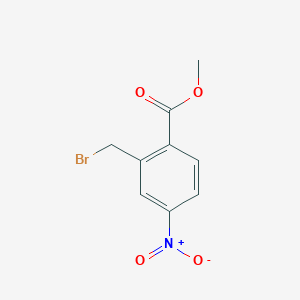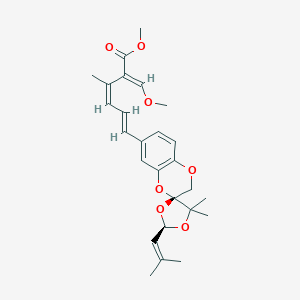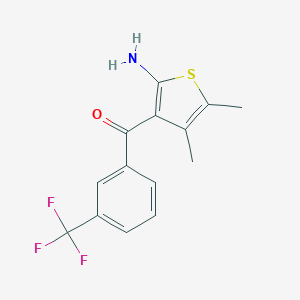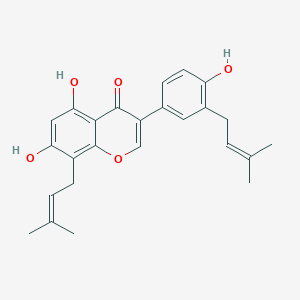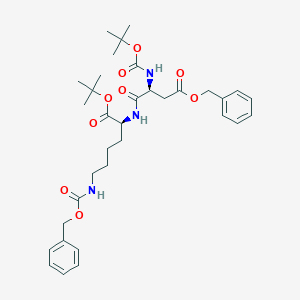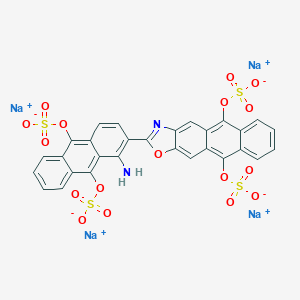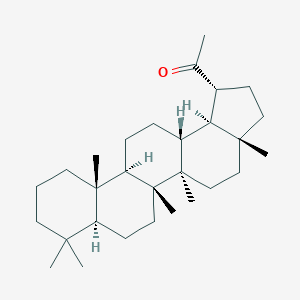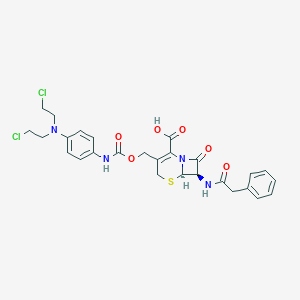
Cephalosporin mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalosporin mustard is a synthetic compound that belongs to the family of cephalosporins. It is a nitrogen mustard derivative of cephalosporin, which is a class of antibiotics that are widely used in clinical practice. Cephalosporin mustard has been extensively studied for its potential applications in cancer therapy, due to its cytotoxic and antitumor properties.
Mecanismo De Acción
The mechanism of action of cephalosporin mustard is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis. Cephalosporin mustard has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Cephalosporin mustard has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and inhibition of topoisomerase II activity. It has also been shown to induce oxidative stress and activate several signaling pathways, such as the MAPK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cephalosporin mustard has several advantages for lab experiments, including its high solubility in water and organic solvents, its cytotoxic and antitumor properties, and its potential use in combination with other chemotherapeutic agents. However, it also has several limitations, including its potential toxicity to normal cells and its limited selectivity for cancer cells.
Direcciones Futuras
There are several future directions for the study of cephalosporin mustard. One potential direction is the development of novel formulations and delivery methods to enhance its therapeutic efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to cephalosporin mustard, which could help to personalize cancer therapy. Additionally, the study of the mechanism of action of cephalosporin mustard could provide insights into the molecular pathways involved in cancer development and progression.
Métodos De Síntesis
Cephalosporin mustard is synthesized by the reaction of cephalosporin with nitrogen mustard. The reaction involves the replacement of the carboxyl group of cephalosporin with a nitrogen mustard group. The resulting compound is a yellow crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Cephalosporin mustard has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic and antitumor properties against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and ovarian cancer. Cephalosporin mustard has also been studied for its potential use in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their cytotoxic effects.
Propiedades
Número CAS |
139914-00-4 |
|---|---|
Nombre del producto |
Cephalosporin mustard |
Fórmula molecular |
C27H28Cl2N4O6S |
Peso molecular |
607.5 g/mol |
Nombre IUPAC |
(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C27H28Cl2N4O6S/c28-10-12-32(13-11-29)20-8-6-19(7-9-20)30-27(38)39-15-18-16-40-25-22(24(35)33(25)23(18)26(36)37)31-21(34)14-17-4-2-1-3-5-17/h1-9,22,25H,10-16H2,(H,30,38)(H,31,34)(H,36,37)/t22-,25-/m1/s1 |
Clave InChI |
YPVMPWUFEGUJOE-RCZVLFRGSA-N |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
Sinónimos |
7-(phenylacetamido)cephalosporin mustard cephalosporin mustard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



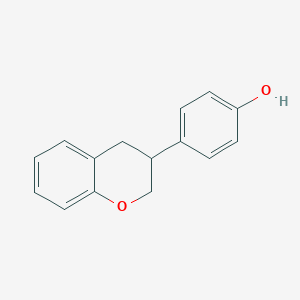
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
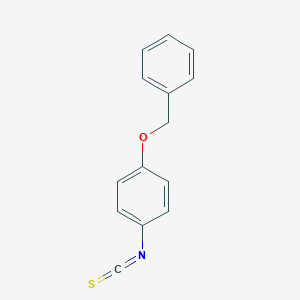
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
